Ovalitenin B

Description

Contextualization within Natural Product Chemistry

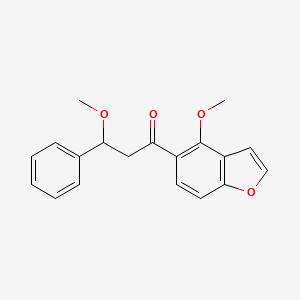

Ovalitenin B is a naturally occurring chemical compound that has been isolated from the plant species Millettia ovalifolia, a member of the Leguminosae (Fabaceae) family. jkuat.ac.ke This plant is also known by its synonym, Pongamia ovalifolia. The compound has also been reported in Pongamia pinnata. np-mrd.orgnih.gov Chemically, this compound is classified as a butanone. nih.gov Its systematic IUPAC name is 3-methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropan-1-one. nih.gov

The isolation of this compound places it within the broader class of flavonoids, specifically related to chalcones and isoflavonoids, which are abundant in the Millettia genus. jkuat.ac.keresearchgate.net The Leguminosae family is well-known for being a rich source of isoflavonoids. jkuat.ac.ke Related compounds that have been identified from the same or similar plant sources include Ovalitenin A, a chalcone (B49325) isolated from Millettia pulchra. nih.gov The co-occurrence of these structurally similar molecules underscores the biosynthetic diversity within this plant genus.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H18O4 | nih.gov |

| Molecular Weight | 310.3 g/mol | nih.gov |

| IUPAC Name | 3-methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropan-1-one | nih.gov |

| Class | Butanone | nih.gov |

Significance of Investigating Novel Bioactive Compounds

The exploration of novel bioactive compounds like this compound is a cornerstone of natural product chemistry and drug discovery. Plants from the genus Millettia have been used in traditional medicine to treat a variety of ailments, including inflammation, skin diseases, and pain. This historical use provides a strong rationale for the scientific investigation of their chemical constituents.

The discovery of new natural products is significant for several reasons:

Identification of New Pharmacophores: Novel compounds can present unique chemical scaffolds that may serve as the basis for the development of new therapeutic agents.

Understanding Biological Pathways: Investigating the biological activities of these compounds can provide insights into cellular mechanisms and disease processes.

Potential for Drug Development: Many established drugs have originated from natural products. The study of compounds like this compound could lead to the identification of new drug leads with potential applications in various therapeutic areas. For instance, chalcones, the class of compounds to which this compound is related, have shown a wide range of biological activities, including antioxidant, cytotoxic, and anti-inflammatory properties. nih.gov

Overview of Current Research Trajectories for this compound

Research specifically focused on this compound is limited, with very few articles published on the compound. np-mrd.org However, the existing research and the broader context of studies on related compounds suggest a few key trajectories.

A notable study on the chemical constituents of Millettia pulchra reported the isolation of this compound along with several other flavonoids. researchgate.net In this research, the mixture of isolated compounds was evaluated for its anti-inflammatory properties. The study found that the compounds collectively led to a significant decrease in the production of nitric oxide (NO) in vitro, which is an indicator of anti-inflammatory activity. researchgate.net While this study did not test this compound in isolation, it provides the most direct evidence of its potential biological effects.

The current research landscape for this compound appears to be in a preliminary phase, primarily focused on isolation and structural elucidation. Future research will likely involve:

Isolation of Larger Quantities: To enable comprehensive biological testing, methods for the efficient isolation or chemical synthesis of this compound will be necessary.

In-depth Biological Screening: A thorough investigation of the specific biological activities of pure this compound is a critical next step. Based on the activities of related compounds and extracts from the source plant, this could include screening for anti-inflammatory, analgesic, and antimicrobial properties.

Mechanistic Studies: Should any significant biological activity be identified, subsequent research would focus on understanding the molecular mechanisms through which this compound exerts its effects.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-21-18(13-6-4-3-5-7-13)12-16(20)14-8-9-17-15(10-11-23-17)19(14)22-2/h3-11,18H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADNEQWIZKTMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CO2)C(=O)CC(C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Isolation and Dereplication Methodologies for Ovalitenin B

Strategic Approaches to Natural Source Screening and Selection

The successful isolation of Ovalitenin B begins with the targeted screening of plant species known to produce related flavonoid compounds. Botanical families rich in chalcones, isoflavones, and other phenolics are primary candidates for investigation. Dereplication, the early-stage identification of known compounds, is crucial to avoid the redundant and time-consuming rediscovery of common metabolites. This is often achieved using LC-MS and NMR analysis of crude extracts and comparing the data against established natural product databases. science.gov

This compound has been successfully identified and isolated from several plant sources, primarily within the Fabaceae family. These findings guide future screening efforts, focusing on chemotaxonomically related species.

Known Natural Sources of this compound:

Millettia ovalifolia jkuat.ac.kejkuat.ac.keuonbi.ac.ke

Millettia brandisiana sci-hub.ru

Pongamia pinnata (also known as Derris indica or Millettia pinnata) nih.govnaturalproducts.netscispace.com

Tephrosia purpurea sci-hub.se

The selection of a specific plant part (e.g., roots, seeds, leaves) is also a critical strategic decision, as the concentration of secondary metabolites like this compound can vary significantly within the plant. jkuat.ac.kesci-hub.ruscispace.com

Chromatographic and Spectroscopic Techniques in Isolation Advancement

Modern analytical instrumentation is central to the isolation and identification of this compound. A synergistic application of chromatographic separation and spectroscopic detection allows for the purification of the compound from a complex extract and the unambiguous determination of its chemical structure.

High-Performance Liquid Chromatography (HPLC), particularly in its preparative format (prep-HPLC), is an indispensable tool for purifying this compound from fractionated plant extracts. nih.gov The most common approach is reversed-phase HPLC, which separates compounds based on their hydrophobicity. nih.gov

For a compound like this compound, a typical workflow involves:

Initial Fractionation: The crude plant extract is first subjected to column chromatography using silica (B1680970) gel or other stationary phases to separate it into less complex fractions. mdpi.com

HPLC Purification: The fraction containing this compound is then injected into an HPLC system. sci-hub.ru

Column: A C18 column is frequently used, offering excellent separation for moderately polar compounds. nih.gov

Mobile Phase: A gradient elution system is typically employed, starting with a higher proportion of an aqueous solvent (like water with a formic acid modifier) and gradually increasing the proportion of an organic solvent such as methanol (B129727) or acetonitrile. nih.govchromatographyonline.com This gradient allows for the effective separation of compounds with a wide range of polarities. chromatographyonline.com

Detection: A photodiode array (PDA) detector is used to monitor the column effluent, detecting compounds based on their UV absorbance. nih.gov Fractions corresponding to specific peaks are collected for further analysis.

Mass spectrometry is a powerful technique used for the detection and structural characterization of this compound, often coupled with liquid chromatography (LC-MS). mdpi.com High-resolution mass spectrometry (HRMS), particularly with analyzers like Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements, enabling the determination of the compound's elemental formula. mdpi.comthieme-connect.com

The characterization of this compound by mass spectrometry involves:

Molecular Ion Detection: In positive electrospray ionization (ESI) mode, this compound is detected as a protonated molecule, [M+H]⁺. HRMS data confirms its molecular formula as C₁₉H₁₈O₄. nih.gov

Tandem MS (MS/MS): To gain further structural information, the molecular ion is subjected to fragmentation. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the compound's identity.

Table 1: Mass Spectrometric Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₈O₄ | nih.gov |

| Monoisotopic Mass | 310.12050905 Da | nih.gov |

| Precursor Ion (ESI+) | [M+H]⁺ | nih.gov |

| Precursor m/z | 311.1277770996094 | nih.gov |

| Key MS/MS Fragments (m/z) | 175.039068, 178.026112, 160.015439 | nih.gov |

This data is crucial for dereplication efforts, allowing for the rapid identification of this compound in crude extracts by comparing its retention time and mass spectral data to known values. copernicus.org

While MS provides the molecular formula and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise three-dimensional structure of this compound. core.ac.ukjchps.com It provides detailed information about the carbon-hydrogen framework of the molecule. weebly.com

The complete structural assignment of this compound is achieved through a combination of 1D and 2D NMR experiments:

1D NMR:

¹H NMR: Identifies the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. jchps.com

¹³C NMR: Determines the number of unique carbon atoms in the molecule. nih.gov

2D NMR: These experiments reveal correlations between nuclei, allowing the molecular puzzle to be pieced together. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations (2-3 bonds) between protons and carbons, which is critical for connecting different fragments of the molecule. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, helping to determine the molecule's stereochemistry. core.ac.uk

By combining the information from these experiments, researchers can unambiguously confirm the connectivity and final structure of this compound. researchgate.net

Bioactivity-Guided Fractionation Strategies in Compound Discovery

Bioactivity-guided fractionation is a powerful strategy that uses a compound's biological activity as the primary criterion for its isolation. wisdomlib.org This approach ensures that the chemical isolation efforts are focused on the most biologically relevant constituents of an extract. mdpi.com

The process involves:

Screening a crude plant extract for a specific biological activity (e.g., antioxidant, antimicrobial, or enzyme inhibitory effects). mdpi.commdpi.com

Separating the active extract into several fractions using chromatography. mdpi.com

Testing each fraction for the same activity. The most active fraction is selected for further separation. mdpi.com

Repeating this iterative process of separation and bioassay until a pure, active compound is isolated. wisdomlib.org

The isolation of this compound from the roots of Millettia brandisiana was achieved through such a bioassay-guided fractionation process, highlighting the utility of this approach in discovering functional natural products. sci-hub.ru

Challenges and Innovations in Source-Specific Isolation of this compound

The isolation of this compound is not without its challenges. Like many secondary metabolites, its concentration in the source plant can be very low, requiring the processing of large amounts of biomass to obtain sufficient quantities for full characterization and bioactivity testing.

A significant challenge is the separation of this compound from structurally similar compounds that often co-exist in the plant extract. For example, Tephrosia purpurea and Millettia species are known to produce a variety of other flavonoids and chalcones, such as Ovalitenin A, Karanjin (B1673290), and Pongamol. science.govsci-hub.se These analogues can have very similar chromatographic properties, making their separation difficult and often requiring multiple, high-resolution chromatographic steps.

Innovations in metabolomics, such as the use of LC-MS-based molecular networking, are helping to overcome these challenges. nih.gov This technique allows researchers to visualize the chemical diversity of an extract and cluster structurally related compounds. By integrating bioactivity data, these networks can pinpoint active compounds like this compound within a complex mixture, guiding a more targeted and efficient isolation process. nih.gov

Biosynthetic Pathways and Precursor Studies of Ovalitenin B

Hypothesized Biosynthetic Routes of Furanoflavonoids and Related Butanones

The biosynthesis of furanoflavonoids, including Ovalitenin B, is believed to originate from the well-established phenylpropanoid pathway. This central metabolic route in plants provides the primary precursor, p-coumaroyl-CoA. The assembly of the core flavonoid structure then proceeds through the action of chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. nih.govoup.com

From this chalcone intermediate, the pathway to furanoflavonoids diverges. It is proposed that a key step involves the enzyme chalcone isomerase (CHI), which typically catalyzes the stereospecific cyclization of chalcones into flavanones. researchgate.net However, in the biosynthesis of furanoflavonoids, it is hypothesized that CHI may participate in a rearrangement that leads to the formation of the characteristic furan (B31954) ring fused to the flavonoid backbone. researchgate.net

The formation of the butanone side chain is a distinguishing feature of this compound. While the precise mechanism is not yet defined, it is likely that the phenylpropanoid or a related polyketide pathway is extended. This could involve the action of specific acyltransferases or other carbon-chain extending enzymes that add a four-carbon unit to the flavonoid core. researchgate.net The subsequent modifications, including methylation, are likely carried out by specific methyltransferases to yield the final structure of this compound.

Enzymatic Mechanisms and Key Intermediates in this compound Biogenesis

The biogenesis of this compound is a multi-step process orchestrated by a series of specific enzymes. Following the initial formation of the chalcone backbone by chalcone synthase (CHS) , chalcone isomerase (CHI) is thought to play a pivotal role in directing the pathway towards furanoflavonoids. researchgate.net

The formation of the benzofuran (B130515) ring system is a critical step. While not definitively proven for this compound, studies on related compounds suggest the involvement of cytochrome P450 monooxygenases or other oxidative enzymes that could catalyze the necessary cyclization and aromatization reactions. nih.gov

The construction of the butanone side chain likely involves a set of specialized enzymes. Acyltransferases are strong candidates for catalyzing the addition of a C4 unit, possibly from a donor molecule like butyryl-CoA or a related intermediate. researchgate.net Further enzymatic modifications, such as reduction and methylation, would then be required to achieve the final 3-methoxy-3-phenylpropan-1-one structure attached to the benzofuran core. The methoxy (B1213986) groups present in this compound are almost certainly installed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl donor.

Key proposed intermediates in the pathway include:

p-Coumaroyl-CoA

Naringenin (B18129) chalcone

A furan-containing chalcone or flavanone (B1672756) derivative

A benzofuran precursor with an unfunctionalized side chain

Genetic and Molecular Basis of Biosynthetic Enzyme Expression

The production of this compound, like other plant secondary metabolites, is under tight genetic control. The expression of the biosynthetic genes is regulated by a complex network of transcription factors, which respond to developmental cues and environmental stimuli. nih.govmdpi.com

The primary families of transcription factors known to regulate flavonoid biosynthesis are the MYB (myeloblastosis) , bHLH (basic helix-loop-helix) , and WD40-repeat proteins . nih.gov These proteins often form a regulatory complex (MBW complex) that binds to the promoter regions of the structural genes (e.g., CHS, CHI, FLS) and activates their transcription. nih.gov

While the specific transcription factors governing this compound biosynthesis have not been identified, it is highly probable that homologs of the well-characterized flavonoid regulators are involved. The tissue-specific accumulation of this compound in certain plant parts suggests a spatially and temporally controlled expression of its biosynthetic genes. Genome-wide association studies (GWAS) in related species have started to identify quantitative trait loci (QTLs) and candidate genes associated with the accumulation of flavonoids, providing a roadmap for pinpointing the specific genetic elements controlling the biosynthesis of compounds like this compound. nih.gov

Precursor Incorporation and Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules and definitively map biosynthetic pathways. wikipedia.orgosti.govnih.gov In the context of this compound, feeding experiments with isotopically labeled precursors could provide conclusive evidence for the hypothesized biosynthetic route.

For instance, administering phenylalanine or p-coumaric acid labeled with stable isotopes such as ¹³C or ¹⁴C to Pongamia pinnata tissues would be expected to result in the incorporation of the label into the this compound molecule. The position of the label in the final product, determined by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, would confirm the origin of the different parts of the molecule from the phenylpropanoid pathway. nih.gov

Similarly, feeding labeled acetate (B1210297) or malonate would be expected to label the A-ring of the flavonoid core, consistent with the role of malonyl-CoA in chalcone synthesis. nih.gov To elucidate the origin of the butanone side chain, feeding experiments with labeled four-carbon precursors, such as butyrate (B1204436) or related compounds, would be crucial. The pattern of label incorporation would help to distinguish between different possible mechanisms of side-chain formation.

Comparative Biosynthesis with Structurally Related Natural Products

The biosynthesis of this compound can be understood in the context of other structurally similar furanoflavonoids, such as karanjin (B1673290) and pongamol, which are also found in Pongamia pinnata. researchgate.netnih.govresearchgate.net These compounds share the same furanoflavonoid core but differ in their side-chain modifications.

Karanjin, for example, is a furanoflavonol, suggesting the involvement of a flavonol synthase (FLS) in its biosynthesis to introduce a hydroxyl group at the C3 position, which is subsequently methoxylated. nih.gov Pongamol is a furanoflavone, indicating a different enzymatic processing of the chalcone intermediate. The structural diversity within this class of compounds suggests the presence of a suite of tailoring enzymes, such as hydroxylases, methyltransferases, and potentially acyltransferases, that act on a common furanoflavonoid precursor to generate the observed chemical diversity. nih.govresearchgate.net

The study of the enzymes and genes responsible for the biosynthesis of these related compounds provides valuable clues for identifying the homologous components of the this compound pathway. Comparative transcriptomics and genomics of high- and low-producing varieties of Pongamia pinnata could reveal co-regulated gene clusters that encode the entire biosynthetic pathway for this family of compounds.

Investigation of Biological Activities and Cellular Mechanisms of Action for Ovalitenin B

In Vitro Anti-Inflammatory Activities and Mechanistic Elucidation

Modulation of Nitric Oxide (NO) Production and Nitrite (B80452) Accumulation

Ovalitenin B has been investigated for its potential to modulate the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. Elevated levels of NO are often associated with inflammation, and its production is a critical target for anti-inflammatory therapies. europeanreview.org Studies have shown that certain compounds can suppress nitrite accumulation, which serves as an indicator of NO levels, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7. mdpi.com This suppression can occur through direct scavenging of NO or by inhibiting the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. mdpi.commdpi.com

The accumulation of nitrite (NO2-), a stable metabolite of NO, is often measured to quantify NO production in cellular assays. nih.govucv.cl Research on various plant extracts and compounds has demonstrated their ability to inhibit heat-induced hemolysis and protein denaturation, which are in vitro models of inflammation. academicjournals.orgbioline.org.brnih.gov These activities suggest a potential to stabilize cell membranes and prevent the release of pro-inflammatory mediators. The modulation of NO production and the subsequent reduction in nitrite accumulation are considered significant mechanisms of anti-inflammatory action. nih.govijbs.commit.eduusda.gov

Impact on Inflammatory Mediators (e.g., iNOS, COX-2, IL-1β, IL-6, TNF-α)

This compound's anti-inflammatory potential extends to its influence on a range of crucial inflammatory mediators. Research on similar flavonoids and other natural compounds has demonstrated the ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory cascade. nih.gov The inhibition of iNOS curtails the production of excessive nitric oxide, while the downregulation of COX-2 reduces the synthesis of prostaglandins, both of which are key players in inflammation and pain. mdpi.comnih.gov

Cellular Signaling Pathway Interventions (e.g., NF-κB)

A critical mechanism underlying the anti-inflammatory effects of many natural compounds involves the modulation of cellular signaling pathways, with the nuclear factor-kappa B (NF-κB) pathway being a primary target. wikipedia.orgcellsignal.comgenome.jp NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6. nih.govnih.gov

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. wikipedia.org Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. wikipedia.orgcellsignal.com This phosphorylation marks IκBα for degradation, allowing the NF-κB p50/p65 dimer to translocate to the nucleus. wikipedia.orgnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and leading to the production of inflammatory mediators. wikipedia.orgfrontiersin.org

Studies have shown that compounds like this compound can inhibit the activation of the NF-κB pathway. nih.gov This inhibition can be achieved by preventing the degradation and phosphorylation of IκBα, which consequently blocks the nuclear translocation of the NF-κB p65 subunit. nih.gov By interfering with this central signaling pathway, this compound can effectively suppress the coordinated expression of a wide range of inflammatory molecules, providing a comprehensive anti-inflammatory effect.

In Vitro Anti-Proliferative and Cytotoxic Studies at the Cellular Level

Effects on Specific Cancer Cell Lines

The anti-proliferative and cytotoxic properties of this compound have been evaluated against various human cancer cell lines. sci-hub.runih.gov Research has demonstrated that this compound exhibits inhibitory effects on the growth of several cancer cell types. sci-hub.ru

Specifically, studies have investigated the cytotoxicity of this compound against human leukemia (HL-60) cells and non-small cell lung cancer (A549) cells. wikipedia.orgmdpi.com The HL-60 cell line is a well-established model for studying the mechanisms of apoptosis and cell differentiation in leukemia. nih.govnih.govresearchgate.net Similarly, the A549 cell line is widely used in lung cancer research to assess the efficacy of potential anti-cancer agents. mdpi.commeddocsonline.org The evaluation of this compound's activity against these and other cell lines, such as breast cancer (MCF-7) and colon cancer (HCT116), provides insights into its potential as a broad-spectrum anti-cancer compound. mdpi.comunipa.itscielo.sa.cr The cytotoxic effects are often quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. mdpi.com

Table 1: Investigated Cancer Cell Lines for this compound and Related Compounds

| Cell Line | Cancer Type | Key Characteristics |

|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | Suspension culture, used to study myeloid differentiation and apoptosis. wikipedia.org |

| A549 | Human Lung Adenocarcinoma | Adherent cells, widely used for lung cancer research. meddocsonline.org |

| MCF-7 | Human Breast Adenocarcinoma | Estrogen receptor-positive, common model for breast cancer studies. mdpi.com |

| HCT116 | Human Colon Carcinoma | Used in studies of colorectal cancer and apoptosis. unipa.it |

| HeLa | Human Cervical Cancer | One of the oldest and most commonly used human cell lines. daneshyari.compumc.edu.cn |

| HepG2 | Human Liver Carcinoma | Secretes plasma proteins, used for liver cancer and drug metabolism studies. sci-hub.ru |

Apoptosis Induction Mechanisms and Related Pathways

This compound is believed to exert its anti-proliferative effects in part by inducing apoptosis, or programmed cell death, in cancer cells. Apoptosis is a critical process for eliminating damaged or unwanted cells and its dysregulation is a hallmark of cancer. aging-us.com There are two primary pathways for apoptosis induction: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. wikipedia.orgscielo.org Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. wikipedia.org

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). aging-us.comscielo.org A shift in the balance towards pro-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. aging-us.comwikipedia.org In the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9, an initiator caspase. wikipedia.orgscielo.org Caspase-9 then activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. aging-us.comwikipedia.org

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. scielo.org This binding triggers the recruitment of adaptor proteins and pro-caspase-8 to form the death-inducing signaling complex (DISC), where pro-caspase-8 is activated. scielo.org Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway. mdpi.com Studies on compounds with similar structures to this compound suggest that they can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of both initiator and effector caspases. mdpi.commdpi.comnih.gov

Table 2: Key Proteins in Apoptosis Pathways

| Protein Family/Component | Function | Role in this compound's Potential Mechanism |

|---|---|---|

| Bcl-2 Family (Bax, Bak, Bcl-2, Bcl-xL) | Regulators of the intrinsic apoptotic pathway. aging-us.com | Modulation of the ratio of pro- to anti-apoptotic proteins. mdpi.com |

| Cytochrome c | Released from mitochondria to initiate apoptosome formation. wikipedia.org | Release is a key event in the intrinsic pathway potentially triggered by this compound. |

| Caspases (Caspase-3, -8, -9) | Proteases that execute apoptosis. wikipedia.org | Activation is a central step in the apoptotic cascade induced by the compound. |

| p53 | Tumor suppressor protein that can induce apoptosis. mdpi.com | Potential upstream regulator of apoptosis activated by this compound-induced cellular stress. |

Cell Cycle Modulation and Growth Inhibition

The cell cycle is a fundamental process involving a series of events that lead to cell division and duplication. bdbiosciences.com This process is tightly regulated, and its dysregulation is a hallmark of cancer. mdpi.com The progression through the different phases of the cell cycle (G1, S, G2, and M) is driven by the activity of cyclin-dependent kinases (Cdks) and their cyclin partners. nih.gov Consequently, compounds that can modulate the cell cycle, for instance by inducing cell cycle arrest, are considered to have potential for growth inhibition, particularly in cancer cells. mdpi.com

While specific studies detailing the direct effects of this compound on cell cycle modulation are not extensively documented in the reviewed literature, compounds with similar chemical structures, such as chalcones, are known to exhibit anticancer properties by interfering with the cell cycle. researchgate.net These compounds can induce cell proliferation arrest, preventing cells from entering the synthesis (S) or mitosis (M) phases. frontiersin.org The inhibition of cell division is a key mechanism for controlling the growth of tumors. plos.org Further investigation is required to determine the precise effects of this compound on the expression of cell cycle regulatory proteins and its ability to halt cell proliferation in various cell lines.

Other Investigated Biological Activities in Pre-clinical Models

Beyond its potential role in cell cycle modulation, this compound has been investigated for a range of other biological activities in pre-clinical, in vitro models. These studies highlight its potential as a versatile bioactive molecule.

Antioxidant Activity: Flavonoids and related phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.net The antioxidant capacity of a compound is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. mdpi.com While specific DPPH scavenging data for this compound is not detailed, related compounds from plant extracts have shown moderate to significant antioxidant activity. undip.ac.idredalyc.org The chemical structure of this compound, a derivative of chalcone (B49325), suggests it may possess the ability to neutralize reactive oxygen species, a property that is beneficial in combating oxidative stress-related pathologies. researchgate.netnih.gov

Anti-angiogenic Activity in vitro: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. nih.gov The inhibition of angiogenesis is therefore a promising strategy in cancer therapy. rjpharmacognosy.ir In vitro assays to evaluate anti-angiogenic potential include the inhibition of endothelial cell proliferation, migration, and tube formation (e.g., using Human Umbilical Vein Endothelial Cells, or HUVECs) and the chick chorioallantoic membrane (CAM) assay. nih.govturkjps.org Although direct studies on this compound's anti-angiogenic effects are limited, other chalcones have demonstrated anti-angiogenic properties. researchgate.net These effects are often mediated by down-regulating key signaling molecules like Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2). mdpi.com

In vitro Anti-plasmodial Activity: Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue, necessitating the discovery of new antimalarial agents. nih.gov Natural products are a rich source of such compounds. This compound has been evaluated for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. jkuat.ac.ke Studies have shown that this compound exhibits anti-plasmodial activity, although its potency can vary. One study reported moderate activity against the chloroquine-resistant K1 strain of P. falciparum. nih.gov The table below summarizes findings on its anti-plasmodial activity.

Table 1: In Vitro Anti-plasmodial Activity of this compound

| Parasite Strain | Assay Method | Activity (IC₅₀) | Reference |

|---|

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Uncovering Molecular Targets and Binding Interactions

Identifying the specific molecular targets of a bioactive compound like this compound is crucial for understanding its mechanism of action. This process, known as target deconvolution, employs a variety of biochemical, proteomic, and computational methods. researchgate.netnih.gov

Biochemical approaches are foundational in identifying the direct binding partners of a small molecule. europeanreview.org

Affinity Chromatography: This is a classic and powerful method for target identification. technologynetworks.com The process involves immobilizing a modified version of the small molecule (the "bait," in this case, this compound) onto a solid support, such as a resin or bead. nih.gov A cellular lysate containing a complex mixture of proteins is then passed over this support. Proteins that have a specific affinity for the bait molecule will bind to it, while non-binding proteins are washed away. nih.gov The bound proteins can then be eluted and identified using techniques like mass spectrometry. technologynetworks.com This approach allows for the direct isolation and identification of proteins that physically interact with the compound of interest.

Chemical proteomics offers a suite of advanced techniques to study drug-protein interactions within the complex environment of the cell. wikipedia.org

Activity-Based Protein Profiling (ABPP): This method uses specially designed chemical probes that mimic the bioactive compound but also contain a reactive group and a reporter tag. nih.gov The reactive group allows the probe to covalently bind to the active site of its target enzyme, providing a snapshot of the protein's activity state. nih.gov The reporter tag (e.g., biotin (B1667282) or a fluorescent dye) enables the detection and enrichment of the labeled proteins for subsequent identification by mass spectrometry. nih.gov ABPP is particularly useful for identifying enzyme targets and can be performed in competitive formats to confirm that the compound of interest binds to the same site as the probe. nih.gov

Proteome-wide Stability-based Methods: Techniques like the Cellular Thermal Shift Assay (CETSA) operate on the principle that when a ligand binds to its target protein, it often increases the protein's thermal stability. europeanreview.org In a CETSA experiment, cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of remaining soluble protein is quantified. europeanreview.org Target proteins will remain in solution at higher temperatures in the presence of the binding ligand compared to the untreated control. This shift in thermal stability provides a label-free method to identify target engagement inside cells. europeanreview.org

Computational methods provide a rapid and cost-effective way to predict potential biological targets and to visualize how a ligand might interact with them at an atomic level. creative-biolabs.comnih.gov

Molecular Docking: This is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor or target protein). frontiersin.orgnih.gov The method involves sampling numerous possible conformations of the ligand within the binding site of a protein and scoring them based on factors like steric fit and electrostatic interactions. frontiersin.org The resulting scores and binding poses can suggest which proteins are the most likely targets for the compound and can reveal key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. mdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to validate the stability of the predicted ligand-protein complex over time. rsc.orgfrontiersin.org This technique simulates the movements and interactions of all atoms in the system, providing a dynamic view of the binding event. nih.gov MD simulations can confirm whether the ligand remains stably bound in the predicted pose and can provide deeper insights into the flexibility of both the ligand and the protein's binding site, offering a more realistic representation of the interaction. frontiersin.org

Structure Activity Relationship Sar Studies of Ovalitenin B and Its Analogs

Correlating Specific Structural Motifs with Observed Biological Potency

The biological activity of benzofuran (B130515) derivatives, the core structure of Ovalitenin B, is significantly influenced by the nature and position of their substituents. dntb.gov.uamdpi.comnih.gov SAR studies on various benzofuran compounds have revealed that the introduction of different functional groups can modulate their anticancer and other biological activities. dntb.gov.uasemanticscholar.org For instance, in related flavonoid structures, hydroxylation and methoxylation patterns on the aromatic rings play a pivotal role in their bioactivity. mdpi.com

While direct SAR studies on a comprehensive library of this compound analogs are not extensively documented in publicly available literature, general principles from related compound classes can be extrapolated. For this compound, which is chemically named 3-methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropan-1-one, key structural motifs for investigation would include:

The Benzofuran Ring System: This forms the core scaffold. Modifications to this ring, such as the introduction of halogens or other electron-withdrawing or donating groups, have been shown to be critical determinants of biological activity in other benzofuran derivatives. mdpi.comnih.gov

The Methoxy (B1213986) Groups: this compound possesses two methoxy groups, one on the benzofuran ring and one on the propanone side chain. The position and presence of these groups are likely to influence the molecule's electronic properties and its ability to interact with biological targets. In studies of other flavonoids, methoxy groups have been shown to enhance anti-inflammatory and neuroprotective activities. mdpi.com

The Phenylpropan-1-one Side Chain: This chain provides conformational flexibility and contains a phenyl group and a ketone. Alterations to the phenyl ring's substitution pattern or modifications to the ketone functionality would be expected to significantly impact biological potency.

Studies on compounds isolated from Millettia species have demonstrated that isoflavonoids and rotenoids exhibit significant cytotoxic effects. nih.govresearchgate.netnih.gov For example, certain rotenoids have shown potent activity against various cancer cell lines, with the activity being dependent on the stereochemistry and substitution patterns of the fused ring system. nih.gov These findings underscore the importance of specific structural features in dictating the biological effects of this class of natural products.

Identification of Pharmacophores and Crucial Functional Groups for Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, identifying the pharmacophore is a critical step in understanding its mechanism of action and in designing more potent analogs. Based on its structure and the SAR of related benzofuran and flavonoid compounds, several functional groups are likely to be crucial components of its pharmacophore.

The benzofuran moiety itself is a key pharmacophoric element, frequently found in compounds with a wide range of biological activities. numberanalytics.comwikipedia.org The oxygen atom within the furan (B31954) ring and the aromatic system of the fused benzene (B151609) ring can participate in various non-covalent interactions with biological macromolecules.

Key functional groups that likely contribute to the pharmacophore of this compound include:

Hydrogen Bond Acceptors: The oxygen atoms of the two methoxy groups and the carbonyl group of the propanone chain can act as hydrogen bond acceptors, forming crucial interactions with target proteins. Pharmacophore modeling of other benzofuran-containing hybrids has highlighted the importance of hydrogen bond acceptors and donors for their inhibitory activity. researchgate.net

Aromatic/Hydrophobic Regions: The benzofuran ring and the phenyl group on the side chain represent significant hydrophobic regions that can engage in hydrophobic interactions with the active site of a target protein.

The spatial relationship between these functional groups is paramount. The flexible propanone linker allows the phenyl group and the benzofuran ring to adopt various conformations, and the optimal arrangement for biological activity would define the pharmacophoric geometry.

Rational Design and Targeted Synthesis of Potentially Improved Analogs

The insights gained from SAR and pharmacophore identification pave the way for the rational design and targeted synthesis of this compound analogs with potentially improved biological potency and selectivity. nih.gov The goal of rational design is to introduce specific chemical modifications to the lead compound, in this case, this compound, to enhance its desired therapeutic effects while minimizing off-target effects.

Based on the analysis of this compound's structure, several strategies for analog design can be proposed:

Modification of the Benzofuran Ring: Systematic substitution on the benzofuran ring with various groups (e.g., halogens, alkyls, nitro groups) at different positions could be explored to probe the electronic and steric requirements for optimal activity. The synthesis of various benzofuran derivatives has been a focus of medicinal chemistry to develop new anticancer agents. dntb.gov.uanih.govresearchgate.net

Alteration of the Methoxy Groups: The methoxy groups could be demethylated to the corresponding hydroxyl groups to assess the impact of hydrogen bond donating capability. Alternatively, they could be replaced with other alkoxy groups of varying chain lengths to modulate lipophilicity.

Modification of the Phenyl Side Chain: The phenyl group could be substituted with a range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to systematically evaluate the electronic and steric effects on potency.

Introduction of Heterocyclic Rings: Replacing the phenyl group with various heterocyclic rings could introduce new interaction points and potentially improve the compound's pharmacological profile. The hybridization of benzofuran with other heterocyclic moieties like triazoles and imidazoles has been a successful strategy in developing potent cytotoxic agents. nih.gov

The synthesis of these rationally designed analogs would likely involve multi-step synthetic sequences. For instance, the synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds has been reported, demonstrating the feasibility of creating complex benzofuran derivatives. researchgate.net Similarly, methods for synthesizing 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors have been developed, providing a potential route for creating novel this compound analogs. nih.gov

Computational Chemistry Approaches in Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational chemistry plays an increasingly vital role in modern drug discovery, offering powerful tools to investigate and predict the biological activity of compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov

For this compound and its analogs, QSAR studies can provide valuable predictive models. The general workflow for a QSAR study involves:

Data Set Preparation: A dataset of this compound analogs with their experimentally determined biological activities (e.g., IC50 values for cytotoxicity) is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analog. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR studies on this compound are not readily found, the principles have been applied to similar structures. For example, QSAR studies have been conducted on the cytotoxicity of benzophenazines, another class of heterocyclic compounds. nih.gov Furthermore, computational approaches like molecular docking can be used to predict the binding mode of this compound and its analogs within the active site of a target protein, providing insights into the key interactions that govern biological activity. Computational studies have been employed to investigate the binding of benzofuran derivatives to various biological targets, aiding in the rational design of new inhibitors. mdpi.com

The integration of computational QSAR analysis with synthetic chemistry and biological testing creates a powerful feedback loop for the efficient design and optimization of novel this compound analogs with enhanced therapeutic potential.

Advanced Analytical Characterization and Quantification Methods for Ovalitenin B in Biological and Environmental Matrices

High-Resolution Mass Spectrometry (HRMS) in Metabolomics and Profiling

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the field of metabolomics for the comprehensive analysis of small molecules like Ovalitenin B. nih.gov HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide high mass accuracy and resolution, which are critical for distinguishing this compound from other structurally similar compounds within a complex mixture. nih.govthermofisher.comresearchgate.net

In metabolomics studies, HRMS enables the generation of a detailed profile of all detectable metabolites in a biological sample. nih.gov This untargeted approach is invaluable for discovering the presence of this compound and its potential metabolites without prior knowledge of their existence. animbiosci.org The high resolving power of these instruments allows for the separation of ions with very similar mass-to-charge ratios (m/z), significantly improving the confidence in compound identification. researchgate.net Furthermore, the accurate mass measurements provided by HRMS facilitate the determination of the elemental composition of this compound and its derivatives, a crucial step in their structural elucidation. nih.govthermofisher.com The enhanced sensitivity of modern HRMS systems also allows for the detection of this compound at very low concentrations, which is often necessary when analyzing biological matrices. thermofisher.com

Recent advancements have seen the integration of HRMS with computational tools and databases, streamlining the process of metabolite annotation and identification. thermofisher.comcopernicus.org These platforms can compare the experimental mass spectra of this compound against extensive libraries of known compounds, accelerating the identification process. copernicus.org

Advanced Chromatographic-Mass Spectrometric Coupling Techniques (e.g., UHPLC-HRMS/MS)

To enhance the separation and detection of this compound in complex samples, HRMS is often coupled with advanced chromatographic techniques, most notably Ultra-High-Performance Liquid Chromatography (UHPLC). The resulting UHPLC-HRMS/MS systems offer a powerful combination of high-throughput separation and highly sensitive and selective detection. nih.gov

UHPLC utilizes columns with smaller particle sizes to achieve superior separation efficiency and reduced analysis times compared to conventional HPLC. nih.gov This is particularly advantageous when analyzing complex biological extracts where numerous compounds can interfere with the detection of this compound. The coupling of UHPLC with HRMS allows for the online separation of this compound from matrix components before it enters the mass spectrometer, thereby minimizing ion suppression and improving quantification accuracy. nih.gov

The "MS/MS" or tandem mass spectrometry capability of these systems provides an additional layer of specificity. In a typical UHPLC-HRMS/MS experiment, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. This process generates a unique fragmentation pattern that serves as a structural fingerprint for this compound, enabling its unambiguous identification even in the presence of co-eluting isomers. nih.gov This technique is essential for both the qualitative confirmation and quantitative analysis of this compound in various matrices. nih.govlcms.cz

A study identified this compound as one of the chemical constituents in a complex herbal decoction using UHPLC-HRMS, demonstrating the technique's efficacy in analyzing intricate mixtures. tmrjournals.com

Spectroscopic Techniques for Ultra-Trace Analysis and Structural Confirmation

While mass spectrometry is a primary tool, other spectroscopic techniques play a vital role in the ultra-trace analysis and definitive structural confirmation of this compound. These methods provide complementary information that is often essential for a complete characterization.

For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. frontlinegenomics.com Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) provide detailed information about the connectivity of atoms within the this compound molecule, confirming its precise structure. researchgate.net Although generally less sensitive than MS, NMR is unparalleled in its ability to provide unambiguous structural information. frontlinegenomics.com

In the context of ultra-trace analysis, which involves detecting extremely low concentrations of a substance, highly sensitive detection methods are required. scharlab.com While HRMS is a powerful tool for this purpose, techniques like Glow Discharge Mass Spectrometry (GD-MS) can be employed for the analysis of trace and ultra-trace elements in solid samples, though its direct application to organic compounds like this compound is less common. thermofisher.com The development of specialized sample preparation and preconcentration techniques is often necessary to bring the concentration of this compound within the detection limits of the analytical instruments. csic.es

The combination of data from multiple spectroscopic and spectrometric techniques provides the highest level of confidence in the identification and structural confirmation of this compound.

Challenges in Quantification and Mitigation of Matrix Effects in Complex Samples

The accurate quantification of this compound in complex biological and environmental matrices is often hampered by a phenomenon known as the "matrix effect." bataviabiosciences.com The matrix effect refers to the alteration of the ionization efficiency of the analyte (this compound) due to the presence of co-eluting compounds from the sample matrix. nih.govresearchgate.net This can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantitative data. bataviabiosciences.comresearchgate.net

Challenges:

Ion Suppression/Enhancement: Components of the matrix can compete with this compound for ionization, leading to a decreased or increased signal, respectively. bataviabiosciences.comnih.gov

Sample Variability: The composition of the matrix can vary significantly between different samples, leading to inconsistent matrix effects and poor reproducibility. bataviabiosciences.com

Low Concentrations: When this compound is present at trace levels, even minor matrix effects can have a significant impact on the accuracy of the measurement. mdpi.com

Mitigation Strategies:

Several strategies can be employed to minimize or compensate for matrix effects:

Effective Sample Preparation: Thorough sample cleanup procedures, such as solid-phase extraction (SPE), can remove a significant portion of interfering matrix components before analysis. mdpi.commdpi.com

Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is a crucial step. chromatographyonline.com

Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. nih.gov However, this approach is only feasible if the concentration of this compound remains above the instrument's limit of detection.

Use of Internal Standards: The most effective way to compensate for matrix effects is the use of an appropriate internal standard (IS). nih.gov An isotopically labeled version of this compound is the ideal IS, as it has nearly identical chemical properties and chromatographic behavior and will be affected by the matrix in the same way as the analyte. nih.gov

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample matrix. This helps to ensure that the calibration standards and the samples experience similar matrix effects. nih.gov

By carefully considering and addressing the challenges posed by matrix effects, it is possible to develop robust and reliable analytical methods for the accurate quantification of this compound in a wide range of complex samples.

Chemical Ecology and Biosynthetic Regulation of Ovalitenin B

Role of Ovalitenin B in Plant-Environment Interactions and Defense

Secondary metabolites are crucial for a plant's survival, acting as a primary defense mechanism against a variety of biotic and abiotic threats. nih.gov Flavonoids, the broad class of compounds to which this compound belongs, are well-documented for their diverse functions, including protecting plants from herbivores, pathogens, and UV radiation. cabidigitallibrary.orgnih.gov They can deter feeding, inhibit microbial growth, and scavenge harmful reactive oxygen species (ROS) generated during times of stress. nih.govnih.gov

The specific role of this compound in plant defense and environmental interaction is highlighted by recent metabolomic studies. Research on two genotypes of quinoa (Chenopodium quinoa) subjected to drought stress revealed a significant decrease in the content of this compound. nih.gov This response to a major abiotic stressor suggests that the regulation of this compound is linked to the plant's adaptation strategy. Under water-deficient conditions, plants must reallocate resources. The decrease in this compound may indicate a metabolic trade-off, where the plant conserves energy or precursors for the synthesis of other compounds more critical for immediate drought tolerance, such as proline, which is known to accumulate under such stress to help with osmotic adjustment. nih.govunirioja.esontosight.ai Therefore, while many defense compounds are upregulated during stress, the downregulation of this compound in quinoa points to a sophisticated, stress-specific regulatory network governing its production.

Environmental Factors Influencing this compound Production in Natural Sources

The synthesis and accumulation of plant secondary metabolites are profoundly influenced by external environmental conditions. cabidigitallibrary.org Factors such as light intensity, temperature, water availability, and soil nutrient content can significantly alter a plant's phytochemical profile. nih.govcabidigitallibrary.org These environmental cues are interpreted by the plant, leading to changes in gene expression and, consequently, the production of compounds like flavonoids. frontiersin.org

For this compound, the most direct evidence of environmental influence comes from studies on drought. A non-targeted metabolomics analysis of quinoa under drought stress demonstrated a clear impact on this compound levels. In the drought-sensitive genotype HZ1, the relative content of this compound was observed to decrease as the stress progressed. nih.gov This indicates that water availability is a key environmental regulator of its production in this species.

While data specific to this compound is limited to drought, the broader principles of flavonoid regulation suggest other factors are also likely influential. frontiersin.orgnih.gov For instance, UV radiation is a well-known inducer of flavonoid biosynthesis, as these compounds can act as a sunscreen to protect the plant's DNA from damage. cabidigitallibrary.org Temperature fluctuations and pathogen attacks are other environmental stresses that commonly trigger changes in the expression of genes central to flavonoid pathways, such as chalcone (B49325) synthase (CHS). cabidigitallibrary.org

Table 1: Effect of Drought Stress on Relative Content of this compound in Quinoa (Genotype HZ1)

| Condition | Relative Content of this compound | Reference |

|---|---|---|

| Control (Well-watered) | Baseline | nih.gov |

| Drought Stress | Decreased | nih.gov |

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthesis of specialized metabolites in plants is orchestrated by enzymes encoded by genes often located together in the genome, forming what is known as a biosynthetic gene cluster (BGC). kumarsaurabhsingh.comfrontiersin.org A BGC contains the necessary genes for producing a specific compound, including those for precursor synthesis, core structure assembly, and subsequent modifications. kumarsaurabhsingh.com Identifying and characterizing these clusters is fundamental to understanding and potentially engineering the production of valuable natural products. biorxiv.orgwikipedia.org

To date, the specific biosynthetic gene cluster for this compound has not been explicitly identified or characterized in Millettia or other source organisms. However, based on its chemical structure as a chalcone, the key enzymatic steps and the genes involved can be inferred. researchgate.netnih.gov this compound belongs to the flavonoid family, and its biosynthesis begins with the general phenylpropanoid pathway. scispace.com

The central enzyme in the formation of the chalcone backbone is Chalcone Synthase (CHS). nih.govresearchgate.net CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the precursor for most flavonoids. nih.govscispace.com Therefore, a putative BGC for this compound would be expected to contain a gene for CHS. Further modifications, such as the methoxylation and the specific ring structure seen in this compound, would require additional enzymes like O-methyltransferases (OMTs) and cyclases, whose genes would likely be co-located within the cluster.

Table 2: Probable Gene Functions in a Putative this compound Biosynthetic Gene Cluster

| Enzyme Type | Probable Function in this compound Biosynthesis | Reference |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Catalyzes the initial step of the phenylpropanoid pathway. | acs.org |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to produce p-coumaric acid. | acs.org |

| 4-coumarate:CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. | acs.org |

| Chalcone Synthase (CHS) | Catalyzes the condensation reaction to form the C15 chalcone backbone. | scispace.comresearchgate.net |

| O-methyltransferase (OMT) | Adds methyl groups to the flavonoid structure. | |

| Cytochrome P450 monooxygenases (CYPs) | Catalyze various hydroxylation and ring formation steps. | kumarsaurabhsingh.com |

Regulation of this compound Biosynthesis at Molecular and Cellular Levels

The production of flavonoids is tightly regulated at multiple levels to ensure that these metabolically expensive compounds are synthesized in the right place, at the right time, and in the right amount. frontiersin.orgnih.gov This regulation primarily occurs at the level of gene transcription, where the expression of biosynthetic genes is controlled by a network of transcription factors. cabidigitallibrary.orgacs.org

The molecular regulation of this compound, like other flavonoids, is responsive to both internal developmental signals and external environmental cues. frontiersin.org The study on quinoa under drought stress provides a clear example of this regulation in action. nih.gov The observed decrease in this compound levels is a direct result of changes at the molecular and cellular level, likely involving the downregulation of transcription for key biosynthetic genes like CHS. nih.gov Abiotic stresses such as drought can trigger complex signaling cascades within the plant, often involving plant hormones. nih.gov These signals are integrated by transcription factors, which then modulate the expression of target genes. While the specific transcription factors controlling the this compound pathway are unknown, the MYB, bHLH, and WD40 families of proteins are well-known regulators of flavonoid biosynthesis in many plants. nih.gov

Future Directions and Emerging Research Opportunities for Ovalitenin B

Further Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of chalcones, the precursors to the vast family of flavonoids, is generally understood to originate from the phenylpropanoid pathway. researchgate.net This intricate process involves a series of enzymatic steps, beginning with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) and ligation with coenzyme A by 4-coumarate:CoA ligase (4CL) yields p-coumaroyl-CoA. The cornerstone enzyme, chalcone (B49325) synthase (CHS) , then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic chalcone scaffold. researchgate.net Following this, chalcone isomerase (CHI) can catalyze the cyclization of the chalcone into a flavanone (B1672756), a critical branch point for the biosynthesis of other flavonoid classes. mdpi.com

A study on Millettia pinnata highlighted the dynamic regulation of these enzymes, noting that the mRNA levels of PAL, C4H, 4CL, CHS, and CHI showed significant changes in response to salt stress. mdpi.com This suggests that the production of chalcones and other flavonoids in these plants is tightly controlled and may be linked to defense mechanisms.

However, the specific enzymatic machinery responsible for the unique structural features of Ovalitenin B remains to be discovered. The precise enzymes that catalyze the formation of the benzofuran (B130515) ring and the specific methylation patterns are yet to be identified and characterized. Future research should focus on:

Genomic and Transcriptomic Analysis: Sequencing the genomes and transcriptomes of Millettia species known to produce this compound can help identify candidate genes encoding for tailoring enzymes like O-methyltransferases, prenyltransferases, and cytochromes P450 that might be involved in its biosynthesis. mdpi.com

Enzyme Characterization: Once candidate enzymes are identified, they need to be heterologously expressed and their functions validated through in vitro assays using predicted precursor molecules. nih.gov This will provide a definitive understanding of the biosynthetic steps leading to this compound.

Metabolomic Profiling: Advanced metabolomic techniques can be used to identify and quantify the intermediates in the this compound biosynthetic pathway, providing a more complete picture of the metabolic network. thieme-connect.com

A deeper understanding of its biosynthesis could pave the way for metabolic engineering approaches to enhance the production of this compound or to generate novel analogs with improved properties.

Comprehensive Delineation of All Relevant Molecular Targets and Off-Targets

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for predicting its potential therapeutic effects and side effects. drugtargetreview.com To date, the molecular targets of this compound have not been extensively investigated.

One in-silico study screened a library of 2500 flavonoids, which included this compound, for their potential to inhibit the NS2B/NS3 protease of the Dengue virus, a critical enzyme for viral replication. pjps.pk While this study suggests a potential antiviral application, experimental validation is necessary to confirm this interaction and to determine the potency and specificity of this compound as a dengue protease inhibitor.

Future research in this area should include:

Broad-Spectrum Target Screening: Utilizing high-throughput screening platforms to test this compound against a wide range of clinically relevant molecular targets, including kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels, can help to identify its primary targets and potential off-targets. nih.govreactionbiology.com

Affinity-Based Proteomics: Techniques such as affinity chromatography using immobilized this compound can be employed to isolate and identify its binding partners from cell lysates.

Molecular Docking and Simulation: In-silico molecular docking studies can be used to predict the binding modes of this compound to potential targets, guiding further experimental validation. nih.govnih.gov

Off-Target Profiling: A comprehensive assessment of off-target effects is essential for predicting potential adverse drug reactions and for guiding lead optimization efforts to improve selectivity. frontiersin.org

A thorough delineation of the molecular targets of this compound will provide a solid foundation for its development as a therapeutic agent and will help to uncover new biological pathways that can be modulated for therapeutic benefit.

Exploration of Novel Biological Activities and Associated Mechanisms in vitro

Preliminary studies have suggested that this compound possesses antiplasmodial activity. uonbi.ac.ke This is consistent with findings for other chalcones, which have been shown to exert anti-malarial effects through various mechanisms, including the inhibition of hemozoin formation. d-nb.info The in vitro antiplasmodial mechanism of some compounds has been linked to the depletion of glutathione, a key antioxidant in the parasite. plos.org

The exploration of the biological activities of this compound is an area ripe for investigation. Future research should aim to:

Confirm and Characterize Antiplasmodial Activity: Conduct detailed in vitro studies to determine the potency of this compound against different strains of Plasmodium falciparum, including drug-resistant strains. Mechanistic studies should investigate its effects on key parasitic processes such as hemozoin biocrystallization, isoprenoid biosynthesis, and protein synthesis. nih.gov

Investigate Other Potential Activities: Given the broad range of biological activities reported for chalcones, this compound should be screened for other potential therapeutic effects, such as:

Anticancer Activity: Many chalcones exhibit antiproliferative and pro-apoptotic effects in cancer cell lines. researchgate.net

Anti-inflammatory Activity: Chalcones have been reported to inhibit inflammatory pathways.

Antiviral Activity: As suggested by the in-silico study against dengue protease, this compound may have potential as an antiviral agent. pjps.pk

Antioxidant Activity: The flavonoid backbone of this compound suggests that it may possess antioxidant properties.

For any observed biological activity, it is crucial to elucidate the underlying mechanism of action through detailed in vitro assays, such as cell cycle analysis, apoptosis assays, and measurement of key signaling pathways.

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new drug candidates and the optimization of lead compounds. frontiersin.orgnih.gov These approaches can significantly accelerate the drug development process and reduce costs. researchgate.net

For this compound, computational modeling can be applied in several ways:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of this compound analogs, computational models can be developed to establish a quantitative structure-activity relationship (QSAR). silicos-it.be This will help to identify the key structural features responsible for its biological activity.

Pharmacophore Modeling: Based on the structure of this compound and its known or predicted interactions with molecular targets, a pharmacophore model can be generated. researchgate.net This model can then be used to screen virtual libraries for new compounds with similar properties.

Molecular Docking and Dynamics Simulations: As mentioned previously, molecular docking can predict the binding of this compound to its targets. researchgate.net Molecular dynamics simulations can further refine these models by providing insights into the stability and dynamics of the ligand-protein complex over time.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs. nih.gov This information is critical for optimizing the pharmacokinetic and safety profiles of potential drug candidates.

By integrating these computational approaches, it will be possible to rationally design novel this compound-based compounds with enhanced potency, selectivity, and drug-like properties.

Methodological Innovations in this compound Discovery, Characterization, and Synthesis

Advances in analytical and synthetic chemistry can greatly facilitate the study of natural products like this compound.

Discovery and Isolation: The development of more sensitive and efficient methods for the isolation and purification of this compound from natural sources is crucial for obtaining sufficient quantities for biological testing. jkuat.ac.ke Techniques such as preparative high-performance liquid chromatography (HPLC) and counter-current chromatography can be optimized for this purpose.

Characterization: The use of advanced spectroscopic techniques, such as high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, is essential for the unambiguous structural elucidation of this compound and its analogs. nih.gov

Synthesis: While classical methods like the Claisen-Schmidt condensation are commonly used for chalcone synthesis, there is a need to explore more efficient and environmentally friendly synthetic routes. researchgate.net Innovations in green chemistry, such as microwave-assisted synthesis and the use of solvent-free conditions (e.g., grinding), offer promising alternatives. researchgate.netresearchgate.net The development of a robust and scalable total synthesis of this compound would provide a reliable source of the compound for further research and would also allow for the synthesis of a wider range of analogs for SAR studies.

By embracing these methodological innovations, researchers can overcome many of the challenges associated with natural product research and accelerate the development of this compound as a potential therapeutic agent.

Q & A

Q. What experimental protocols are recommended for the synthesis and characterization of Ovalitenin B?

To ensure reproducibility, synthesis protocols must specify reagent sources, solvent purity, reaction conditions (temperature, time, pressure), and purification methods (e.g., column chromatography, recrystallization). Characterization requires multi-modal spectroscopic data (NMR, IR, UV-Vis, HRMS) and chromatographic purity assessments (HPLC, TLC). For novel compounds, elemental analysis and X-ray crystallography are critical to confirm molecular structure . Known compounds should include literature comparisons for key spectral peaks or melting points to validate identity .

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation time, concentration ranges) or compound purity. Replicate experiments using standardized protocols (e.g., OECD guidelines) and include negative/positive controls. Statistical analysis (e.g., ANOVA, t-tests) should quantify variability. Cross-validate findings with orthogonal assays (e.g., in vitro vs. in vivo models) .

Q. What are the best practices for documenting purity and stability of this compound in experimental settings?

Report purity via HPLC/GC with retention times and peak integration data. Stability studies should assess degradation under varying conditions (pH, temperature, light exposure) using accelerated stability testing. Include mass balance calculations and impurity profiling. For long-term storage, specify solvents, containers (e.g., amber vials), and temperature regimes .

Advanced Research Questions

Q. How can researchers optimize the isolation of this compound from natural sources while minimizing co-extraction of structurally similar compounds?

Develop a tiered extraction protocol using solvent polarity gradients (e.g., hexane → ethyl acetate → methanol). Pair with hyphenated techniques like LC-MS or LC-NMR to track target compound elution. Employ countercurrent chromatography (CCC) or preparative HPLC for high-resolution separation. Validate selectivity via comparative spectral libraries and spiking experiments with known analogs .

Q. What methodologies are suitable for elucidating the mechanism of action of this compound in complex biological systems?